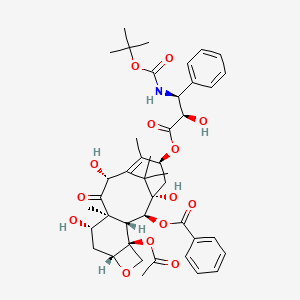![molecular formula C11H8N2S B1167473 (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile CAS No. 103983-99-9](/img/structure/B1167473.png)
(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile is an organic compound with the molecular formula C11H8N2S It is a derivative of propenenitrile and benzothiazole, characterized by the presence of a nitrile group and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile typically involves the reaction of 2-methylbenzothiazole with propenenitrile under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzothiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group and benzothiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Propenenitrile, 3-(2-methyl-4-benzothiazolyl)-
- **2-Propenenitrile, 3-(2-methyl-5-benzothiazolyl)-
- **2-Propenenitrile, 3-(2-methyl-7-benzothiazolyl)-
Uniqueness
(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
103983-99-9 |
|---|---|
Fórmula molecular |
C11H8N2S |
Peso molecular |
0 |
Sinónimos |
6-Benzothiazoleacrylonitrile,2-methyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-methoxyphenoxy)ethyl]-4(1H)-quinazolinone](/img/structure/B1167408.png)
